An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one, a heterocyclic compound of significant interest in medicinal chemistry and natural product synthesis. This core scaffold is a key structural motif in various bioactive molecules and serves as a versatile building block for the development of novel therapeutic agents.
Chemical Structure and Core Properties
Spiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic compound featuring a cyclohexane ring fused to an indolin-2-one (oxindole) core at the 3-position. This unique three-dimensional structure imparts specific physicochemical and biological properties.
Table 1: Core Properties of Spiro[cyclohexane-1,3'-indolin]-2'-one
| Property | Value | Source |
| CAS Number | 4933-14-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO | [1] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| IUPAC Name | spiro[cyclohexane-1,3'-indolin]-2'-one | [1] |
| Physical Form | Solid | |
| XLogP3 | 2.7 | [1] |
Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one
The construction of the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold can be achieved through various synthetic strategies. A prominent and efficient method is the organocatalytic tandem Michael/Aldol cascade reaction.[3]
Organocatalytic Michael/Aldol Cascade Reaction
This method involves the reaction of a 3-olefinic oxindole with a dialdehyde, catalyzed by an organocatalyst, to construct the spirocyclic system with multiple stereocenters in a highly controlled manner.[3]
Experimental Protocol: General Procedure for Organocatalytic Synthesis [3]
To a solution of the respective 3-olefinic oxindole (0.1 mmol) in dimethylformamide (DMF, 0.5 mL) is added the dialdehyde (0.3 mmol, typically as a 50% solution in water) and the organocatalyst (e.g., (R)-diphenylprolinol silyl ether, 0.01 mmol). The reaction mixture is stirred at room temperature (23 °C) for a specified period (e.g., 2 days). Upon completion, the reaction mixture is typically subjected to chromatographic purification to isolate the desired spiro[cyclohexane-1,3'-indolin]-2'-one derivative. The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography and characterized by NMR spectroscopy.
Logical Workflow for the Organocatalytic Synthesis
Caption: Workflow of the organocatalytic synthesis.
Spectral Properties
Table 2: Expected Spectral Data for Spiro[cyclohexane-1,3'-indolin]-2'-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the indolinone ring, and multiplets for the methylene protons of the cyclohexane ring. The NH proton of the lactam would appear as a singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the spiro carbon, aromatic carbons, and the aliphatic carbons of the cyclohexane ring. |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |
Biological Significance and Applications
The spiro[cyclohexane-1,3'-indolin]-2'-one core is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with diverse biological activities.[3] Derivatives of this core structure have shown significant potential as therapeutic agents, particularly in the field of oncology.
Anticancer Activity and the p53-MDM2 Pathway
Many spirooxindole derivatives have been investigated as inhibitors of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in preventing cancer formation. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can restore the tumor-suppressing function of p53, leading to apoptosis of cancer cells. While specific studies on the parent Spiro[cyclohexane-1,3'-indolin]-2'-one are limited, numerous derivatives have been designed and synthesized to target this pathway.
Signaling Pathway of p53-MDM2 Inhibition by Spirooxindole Derivatives
Caption: Inhibition of the p53-MDM2 pathway.
Future Directions
Spiro[cyclohexane-1,3'-indolin]-2'-one remains a molecule of high interest for further investigation. Future research should focus on:
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Detailed Biological Evaluation: Elucidating the specific molecular targets and mechanisms of action of the parent compound and its simple derivatives.
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Expansion of Synthetic Methodologies: Developing new and more efficient synthetic routes to access a wider range of derivatives.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize biological activity and pharmacokinetic properties for the development of new drug candidates.
This in-depth guide provides a solid foundation for researchers and professionals working with or interested in the chemistry and therapeutic potential of Spiro[cyclohexane-1,3'-indolin]-2'-one and its derivatives.
References
- 1. Spiro[cyclohexane-1,3'-indolin]-2'-one | C13H15NO | CID 12888301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4933-14-6 | Spiro[cyclohexane-1,3'-indolin]-2'-one - Synblock [synblock.com]
- 3. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
